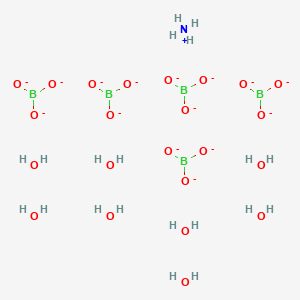
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Boc-amino)phthalimide: is a chemical compound that features a phthalimide group attached to an amino group, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phthalic Anhydride and Ammonia: Phthalimide can be prepared by heating phthalic anhydride with alcoholic ammonia, yielding a high percentage of the product.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, such as base-catalyzed reactions using DMAP, aqueous NaOH, or NaHMDS
Industrial Production Methods: Industrial production methods for N-(Boc-amino)phthalimide typically involve large-scale synthesis using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Boc-amino)phthalimide can undergo oxidation reactions using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, NaH, NaNH2
Major Products:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl phthalimides.
Scientific Research Applications
Chemistry: N-(Boc-amino)phthalimide is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Biology and Medicine: In biological research, N-(Boc-amino)phthalimide is used in the synthesis of various bioactive molecules and pharmaceuticals. Its role in protecting amine groups makes it essential in the development of peptide-based drugs .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of N-(Boc-amino)phthalimide primarily involves the protection of amine groups. The Boc group is electron-withdrawing, which decreases the electron density on the nitrogen atom, making it less reactive. This protection is crucial during multi-step synthesis processes to prevent unwanted reactions .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonylamino)phthalimide
- N′-Boc-N,N-phthaloylhydrazine
- Phthalimide
Uniqueness: N-(Boc-amino)phthalimide stands out due to its dual protection mechanism, which offers enhanced stability and selectivity in synthetic applications. Compared to other similar compounds, it provides a balance between stability and ease of removal, making it highly versatile in various chemical processes .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18) |
InChI Key |
PIDPCPYDJFWXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)



